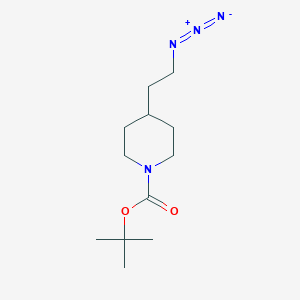
5-methoxy-2,2-dimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2,2-Dimethylpentanoic Acid, also known as MDP2A, is a synthetic organic compound with a wide range of industrial and scientific applications. It is a white, crystalline solid with a molecular weight of 176.25 g/mol and a melting point of 64-66°C. MDP2A is a member of the class of compounds known as carboxylic acids, which are organic compounds containing a carboxyl group (-COOH).
Wirkmechanismus
5-methoxy-2,2-dimethylpentanoic acid is a carboxylic acid, and as such, it is capable of forming hydrogen bonds with proteins and other molecules. It is also capable of forming ionic interactions with proteins and other molecules, as well as forming non-covalent interactions with other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In a study by Zhang et al. (2009), this compound was found to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In another study, this compound was found to inhibit the enzyme phospholipase A2, which is responsible for the breakdown of phospholipids in the cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
5-methoxy-2,2-dimethylpentanoic acid has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. It is also a relatively non-toxic compound, making it safe to handle in the laboratory. However, this compound is not very soluble in water, so it must be dissolved in an organic solvent before use.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-methoxy-2,2-dimethylpentanoic acid. These include further studies into its mechanism of action, its effects on other enzymes, and its potential applications in drug development. Other potential areas of research include its use as a model compound for the study of other carboxylic acids, its potential use in other industrial applications, and its potential use as a dietary supplement.
Synthesemethoden
5-methoxy-2,2-dimethylpentanoic acid can be synthesized from the reaction of 2,2-dimethylpentanoic acid with dimethyl sulfate in the presence of sodium hydroxide, as described in a study by Zhang et al. (2009). The reaction proceeds in two steps, with the first step being the formation of a dimethyl ester from the carboxylic acid and the second step being the esterification of the dimethyl ester with dimethyl sulfate. The reaction is carried out in an aqueous solution at a temperature of 80°C for 6 hours.
Wissenschaftliche Forschungsanwendungen
5-methoxy-2,2-dimethylpentanoic acid has been used in a variety of scientific studies, such as in the study of protein-ligand interactions, enzyme kinetics, and molecular dynamics. It has also been used in the study of the structure and function of proteins and enzymes, and as a model compound in studies of the structure and reactivity of carboxylic acids.
Eigenschaften
IUPAC Name |
5-methoxy-2,2-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2,7(9)10)5-4-6-11-3/h4-6H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDVHUCHHFSKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)



![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)
![2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6611948.png)

